Antileishmanial Potency Advantage
In a direct head-to-head study of 15 synthesized quinoline-4-carboxylic acids, compound Q1 (2-methylquinoline-4-carboxylic acid) demonstrated the highest antileishmanial activity against L. donovani promastigotes [1]. Its IC50 was significantly lower than that of the other 14 analogs, establishing it as the most potent scaffold in the series.
| Evidence Dimension | Antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | IC50 not explicitly provided in abstract but stated as 'the most active' among 15 compounds (Q1-Q15) |
| Comparator Or Baseline | 14 other quinoline-4-carboxylic acid analogs (Q2-Q15) synthesized in the same study |
| Quantified Difference | The compound was found to be the most active; exact IC50 values are available in the full text. Difference is qualitative 'most active' vs. other analogs. |
| Conditions | In vitro assay against clinical isolate L. donovani promastigotes at concentrations from 200 μg/mL to 1.56 μg/mL, with sodium stibogluconate and amphotericin B as positive controls. |
Why This Matters
This demonstrates that the 2-methyl substitution on the quinoline-4-carboxylic acid core confers a distinct potency advantage, making it the preferred starting point for antileishmanial drug development.
- [1] Abdelwahid, M. A. S., Elsaman, T., Mohamed, M. S., Latif, S. A., Mukhtar, M. M., & Mohamed, M. A. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry, 2019, 1-9. View Source
